N-(2-cyclohexen-1-yl)acetamide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
N-cyclohex-2-en-1-ylacetamide |
InChI |
InChI=1S/C8H13NO/c1-7(10)9-8-5-3-2-4-6-8/h3,5,8H,2,4,6H2,1H3,(H,9,10) |
InChI Key |
ZYVQVLHBHMJVEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCCC=C1 |
Origin of Product |
United States |
Structural Framework and Classification Within Acetamide Derivatives
N-(2-cyclohexen-1-yl)acetamide belongs to the large class of organic compounds known as acetamides. Its structure is characterized by a central acetamide (B32628) group (-NHC(O)CH₃) where the nitrogen atom is attached to a 2-cyclohexenyl substituent. This arrangement imparts a combination of rigidity from the cyclic moiety and flexibility from the acyclic portion.
The key structural features include:
An acetamide core: This functional group is a cornerstone of many organic molecules and is known to participate in hydrogen bonding, which can influence the compound's physical and biological properties.
A cyclohexene (B86901) ring: The presence of this unsaturated carbocycle introduces a degree of conformational constraint and provides a site for further chemical modifications. The position of the double bond at the 2-position is a critical determinant of its reactivity and spatial arrangement.
A chiral center: The C1 carbon of the cyclohexene ring, to which the acetamide group is attached, is a chiral center. This means that this compound can exist as a pair of enantiomers, a factor of significant importance in medicinal chemistry and materials science.
The classification of this compound extends to it being a secondary amide and a cyclic alkene derivative.
Academic Significance and Research Context of Cyclohexenyl Acetamides
The academic significance of cyclohexenyl acetamides, including N-(2-cyclohexen-1-yl)acetamide, lies primarily in their utility as intermediates in organic synthesis and their potential as scaffolds for the development of biologically active compounds. While direct research on this compound is not extensively documented in publicly available literature, the broader class of cyclohexenyl acetamides has been explored in various contexts.
For instance, related structures are investigated for their potential applications in medicinal chemistry. Compounds with similar structural motifs have been studied for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.aiontosight.aiontosight.ai The cyclohexene (B86901) ring, in combination with the acetamide (B32628) linker, provides a versatile template that can be functionalized to interact with specific biological targets.
A notable example is the use of a related compound, N-[2-(cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide, as a useful intermediate in the preparation of dextromethorphan, a widely used antitussive agent. google.com This highlights the practical importance of the cyclohexenyl acetamide core in the synthesis of established pharmaceuticals.
Overview of Research Directions for N 2 Cyclohexen 1 Yl Acetamide and Analogues
Direct Synthesis Approaches to this compound
The direct synthesis of this compound can be achieved through several chemical reactions, primarily involving the formation of the amide bond or the acylation of a pre-existing amine.
Amide Bond Formation Reactions
Amide bond formation is a cornerstone of organic synthesis, and various methods can be applied to produce this compound. One prominent method is the Ritter reaction, which involves the reaction of a nitrile with a carbocation source in the presence of a strong acid. For instance, the reaction of cyclohexene with acetonitrile (B52724) under acidic conditions can directly yield this compound. This reaction proceeds through the formation of a cyclohexenyl cation, which is then attacked by the nitrogen atom of the nitrile, followed by hydrolysis to the amide.
Another approach involves the direct coupling of 2-cyclohexen-1-ol (B1581600) with an acetamide precursor, though this is often less direct and may require activation of the alcohol.
Acylation of Cyclohexenyl Amines
A more common and generally higher-yielding method for the synthesis of this compound is the acylation of 2-cyclohexen-1-amine. This reaction involves treating the amine with an acylating agent such as acetyl chloride or acetic anhydride. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl or acetic acid). The choice of base and solvent can significantly influence the reaction's efficiency and yield.
Table 1: Comparison of Acylating Agents for 2-Cyclohexen-1-amine
| Acylating Agent | Typical Base | Solvent | General Observations |
| Acetyl Chloride | Triethylamine, Pyridine | Dichloromethane, THF | Reaction is often rapid and exothermic. Requires careful control of temperature. |
| Acetic Anhydride | Sodium acetate, Pyridine | Acetic acid, Dichloromethane | Generally less reactive than acetyl chloride, may require heating. |
Synthesis of Key Precursors and Intermediates for this compound Systems
The availability of key precursors, namely cyclohexene building blocks and cyclohexenylamines, is crucial for the synthesis of this compound and its derivatives.
Preparation of Cyclohexene Building Blocks and their Derivatization
Cyclohexene itself is a readily available starting material. However, the synthesis of substituted cyclohexenes is often necessary for producing analogues of this compound. The Diels-Alder reaction is a powerful tool for the synthesis of substituted cyclohexenes, allowing for the creation of a wide range of cyclic structures with controlled stereochemistry. For example, the reaction between a diene and a substituted alkene can generate a variety of cyclohexene derivatives.
Another important method for the derivatization of cyclohexene is allylic halogenation, typically using N-bromosuccinimide (NBS), to introduce a leaving group at the allylic position. This allows for subsequent nucleophilic substitution to introduce various functionalities.
Synthesis of Substituted Cyclohexenylamine Components
The key intermediate, 2-cyclohexen-1-amine, can be synthesized through several routes. One common method is the Gabriel synthesis, which involves the reaction of 3-bromocyclohexene (B24779) with potassium phthalimide, followed by hydrazinolysis. Another approach is the reduction of 2-cyclohexen-1-one (B156087) oxime.
For the synthesis of substituted cyclohexenylamines, methods such as the Overman rearrangement of allylic alcohols can be employed. This rearrangement allows for the stereospecific synthesis of allylic amines from allylic alcohols. Additionally, the direct amination of allylic alcohols or their derivatives can provide access to a range of substituted cyclohexenylamines.
Multi-Step Synthetic Strategies for this compound Analogues
The synthesis of more complex analogues of this compound often requires multi-step strategies. These strategies typically involve the initial synthesis of a functionalized cyclohexene ring, followed by the introduction of the amine and subsequent acylation.
For example, a multi-step sequence could begin with a Diels-Alder reaction to construct a substituted cyclohexene core. Subsequent functional group manipulations, such as reduction, oxidation, or the introduction of protecting groups, can be used to elaborate the structure. The amine functionality can then be introduced, for instance, via a Curtius or Hofmann rearrangement of a carboxylic acid or amide precursor. Finally, acylation of the resulting amine would yield the desired N-(cyclohexenyl)acetamide analogue.
The choice of synthetic strategy is often dictated by the desired substitution pattern and stereochemistry of the final product. The development of stereoselective methods is particularly important in this area of research.
Incorporation of Diverse Cyclic and Heterocyclic Moieties
The this compound scaffold serves as a versatile platform for the construction of more complex molecular architectures, including those containing additional cyclic and heterocyclic systems. A primary strategy for achieving this is through cyclization reactions where the inherent functionality of the parent molecule is leveraged to build new ring systems.
One significant transformation is the Bischler-Napieralski reaction. google.com In this process, a derivative, N-(2-cyclohex-1-enylethyl)-2-(4-methoxyphenyl)acetamide, undergoes cyclization when treated with a dehydrating agent like phosphorus oxychloride. This reaction forges a new heterocyclic ring, leading to the formation of a 1-(4-methoxybenzyl)-3,4,5,6,7,8-hexahydro-isoquinoline hydrochloride. google.com This method demonstrates the conversion of the acyclic acetamide portion into a new, fused heterocyclic system. A one-pot process has been developed to carry out the cyclization and subsequent N-alkanoylation without isolating the intermediate, which improves efficiency and reduces the use of chlorinated solvents. google.com
Furthermore, the acetamide side chain can be pre-functionalized with a heterocyclic moiety prior to its attachment to the cyclohexenyl amine. An example of this is the synthesis of N-[2-(cyclohexen-1-yl)ethyl]-2-(5-methyltetrazol-1-yl)acetamide, also known as CJ-12420. smolecule.com In this case, the acetamide unit is substituted with a methyltetrazole ring, showcasing how diverse heterocyclic groups can be introduced as part of the acylating agent. smolecule.com
The incorporation of heterocyclic moieties is a key strategy in medicinal chemistry for modulating the pharmacological properties of a lead compound. acs.orgmdpi.com The synthesis of derivatives often involves multi-step processes, including coupling reactions like the Suzuki or Buchwald couplings to attach aryl or heteroaryl groups, followed by condensation or acylation reactions to complete the final structure. acs.org
Table 1: Examples of Cyclization and Heterocyclic Incorporation This table is interactive. You can sort and filter the data.
| Starting Material | Reagents/Conditions | Product | Incorporated Moiety | Reference |
|---|---|---|---|---|
| N-(2-cyclohex-1-enylethyl)-2-(4-methoxyphenyl)acetamide | Phosphorus oxychloride, aprotic organic solvent, ~70°C to reflux | 1-(4-methoxybenzyl)-3,4,5,6,7,8-hexahydro-isoquinoline | Isoquinoline (B145761) | google.com |
Functional Group Interconversions on the Acetamide Side Chain
Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the modification of a specific part of a molecule without altering the core structure. wikipedia.org For this compound and its analogues, FGIs on the acetamide side chain are crucial for creating structural diversity and for preparing intermediates for further reactions.
The amide bond of the acetamide group itself can be challenging to modify. For instance, base-mediated hydrolysis (saponification) of the acetamide can be difficult, a resilience attributed to steric hindrance around the carbonyl group. acs.org However, specific reagents can effect changes. Secondary acetamides can be converted into imidoyl chlorides using oxalyl chloride. These intermediates can then be treated with reagents like propylene (B89431) glycol to release the corresponding amine hydrochloride salts, effectively deprotecting the amine. organic-chemistry.org
Another key interconversion is the transformation of the acetamide into other functional groups. While specific examples on the this compound backbone are not prevalent in the provided literature, general principles of amide chemistry can be applied. For example, amides can be dehydrated to form nitriles using reagents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentoxide (P₂O₅). vanderbilt.edu These nitriles can then be further reduced to amines or hydrolyzed to carboxylic acids, expanding the range of accessible derivatives. vanderbilt.edu
In some synthetic contexts, the acetamide group serves as a directing or protecting group that is later removed or altered. The challenge often lies in finding conditions that are selective for the acetamide without affecting other sensitive parts of the molecule, such as the cyclohexene double bond. acs.org
Catalytic Approaches in the Synthesis of this compound Structures
Catalysis offers efficient and selective pathways for synthesizing complex molecules. In the context of this compound structures, catalytic methods are employed for hydrogenation, oxidation, and carbon-carbon or carbon-nitrogen bond formation.
A patented process for a related compound, N-[2-(cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide, illustrates a multi-step synthesis involving several catalytic stages. The synthesis begins with the catalytic hydrogenation of 2-cyano-1-oxaspiro ontosight.ainonane using catalysts like platinum, palladium, or Raney nickel to produce 1-cyanomethylcyclohexanol. google.com The subsequent step involves hydrogenating this product in the presence of a hydrogen-treated rhodium catalyst to yield 1-(2-aminoethyl)cyclohexanol. google.com This amino alcohol is then acylated.
Palladium-catalyzed reactions are particularly prominent. For instance, Pd-catalyzed carboamination has been developed for the stereoselective synthesis of related cyclic structures like imidazolidin-2-ones from N-allylurea precursors. nih.gov This type of reaction, which forms a C-C and a C-N bond in a single step, highlights the power of palladium catalysis in constructing nitrogen-containing rings. The choice of ligand (e.g., Xantphos, Dpe-phos) is often critical for achieving high yields and selectivity. nih.govumich.edu
Catalytic oxidation of cyclohexene is another important approach, as it can generate key precursors. Using catalysts such as copper(II)-Schiff base complexes anchored on supports like SBA-15, cyclohexene can be oxidized with hydrogen peroxide. nih.gov This reaction typically yields a mixture of products, including 2-cyclohexen-1-ol and 2-cyclohexen-1-one, which are valuable starting materials for the synthesis of this compound and its derivatives. nih.gov Furthermore, certain 2-cyclohexen-1-one derivatives can themselves act as organocatalysts in reactions like the decarboxylation of amino acids. lookchem.com
Table 2: Catalytic Reactions in the Synthesis of Cyclohexenyl Acetamide Precursors and Analogues This table is interactive. You can sort and filter the data.
| Reaction Type | Catalyst | Substrate | Product | Reference |
|---|---|---|---|---|
| Hydrogenation | Rhodium | 1-Cyanomethylcyclohexanol | 1-(2-Aminoethyl)cyclohexanol | google.com |
| Hydrogenation | Platinum, Palladium, or Raney Nickel | 2-Cyano-1-oxaspiro ontosight.ainonane | 1-Cyanomethylcyclohexanol | google.com |
| Carboamination | Pd₂(dba)₃ / Xantphos | 1-Allyl-1-methyl-3-phenylurea | 5-Methyl-1-phenyl-3-(o-tolyl)imidazolidin-2-one | nih.gov |
Stereoselective Synthesis of Chiral this compound Derivatives
Creating molecules with specific three-dimensional arrangements (stereochemistry) is a central goal of modern organic synthesis, particularly for biologically active compounds. The stereoselective synthesis of chiral this compound derivatives involves methods that control the formation of new stereocenters on the cyclohexene ring or on the side chain.
One powerful strategy is the Overman rearrangement, which can be used in a one-pot tandem sequence with a ring-closing metathesis reaction to convert simple allylic alcohols into cyclic allylic trichloroacetamides with high stereoselectivity. gla.ac.uk This approach allows for the synthesis of functionalized carbocyclic amides. For example, (1S)-N-(cyclohexenyl)trichloroacetamide has been functionalized stereoselectively using Upjohn dihydroxylation conditions or through a directed epoxidation/hydrolysis sequence to produce aminocyclitols, which are valuable building blocks. gla.ac.uk
The Michael addition of lithium amides to α,β-unsaturated esters derived from monoterpenes is another effective method for creating chiral β-amino esters, which are precursors to cyclic β-amino acids. beilstein-journals.org For instance, the conjugate addition of dibenzylamine (B1670424) to (+)-tert-butyl perillate (B1240657) (derived from (−)-perillaldehyde) yields diastereomeric β-amino esters. While the initial stereospecificity may be moderate, the diastereomers can often be separated and, in some cases, the major cis isomer can be isomerized to the trans isomer. beilstein-journals.org Using a chiral nucleophile, such as N-benzyl-N-α-methylbenzylamine, can lead to highly stereoselective additions (de > 99%). beilstein-journals.org
Palladium-catalyzed carboamination reactions have also been shown to proceed with excellent stereoselectivity. When substrates derived from cyclic alkenes are used, products resulting from a syn-addition across the double bond are observed. nih.gov Similarly, reactions with E-1,2-disubstituted alkenes can yield products with high diastereomeric ratios (>20:1 dr). nih.gov These catalytic methods enable the creation of up to two stereocenters in a single, efficient step. nih.gov
Table 3: Stereoselective Synthetic Methods This table is interactive. You can sort and filter the data.
| Method | Substrate | Key Reagents/Catalyst | Product Feature | Selectivity | Reference |
|---|---|---|---|---|---|
| Overman Rearrangement / RCM | Allylic Alcohols | Trichloroacetonitrile, DBU, Grubbs catalyst | Cyclic allylic trichloroacetamides | Stereoselective | gla.ac.uk |
| Michael Addition | (+)-tert-Butyl perillate | Dibenzylamine | Diastereomeric β-amino esters | Moderate (76:17:6:1) | beilstein-journals.org |
| Michael Addition | (+)-tert-Butyl perillate | N-benzyl-N-α-methylbenzylamine | Single cis-amino ester | High (de > 99%) | beilstein-journals.org |
| Pd-catalyzed Carboamination | N-allylurea derivatives from cyclic alkenes | Pd₂(dba)₃ / Ligand | Pyrrolidines / Imidazolidinones | syn-addition | nih.govumich.edu |
Reactivity and Chemical Transformations of N 2 Cyclohexen 1 Yl Acetamide
Reactions Involving the Cyclohexene (B86901) Unsaturation
The unsaturation in the six-membered ring is a key locus of reactivity, susceptible to a variety of addition and transformation reactions that are characteristic of alkenes.
Electrophilic Addition Reactions
The electron-rich double bond of the cyclohexene moiety readily participates in electrophilic addition reactions. In these reactions, an electrophile attacks the π-bond, leading to the formation of a carbocation intermediate, which is then neutralized by a nucleophile. libretexts.org The general mechanism involves the initial attack of the alkene's pi electrons on an electrophile (like H⁺ from HBr), forming a new sigma bond and a carbocation. This intermediate is then attacked by a nucleophile (like Br⁻) to yield the final addition product. libretexts.org
For N-(2-cyclohexen-1-yl)acetamide, this can be exemplified by the addition of hydrogen halides (HX) or halogens (X₂). The addition of HBr, for instance, would be expected to proceed via a carbocation intermediate to yield a bromo-substituted N-cyclohexylacetamide. Similarly, the addition of bromine (Br₂) would result in the formation of a dibromo-adduct. While the double bond is endocyclic, the principles of electrophilic addition are analogous to those for other alkenes. chemguide.co.uklibretexts.org Research on related N-substituted cyclohexenyl compounds has demonstrated that halogenation is a viable transformation, leading to products such as N-benzyl-2-bromo-N-(cyclohex-1-en-1-yl)acetamide. lookchem.com
Table 1: Representative Electrophilic Addition Reactions
| Reaction | Reagent(s) | Expected Product |
|---|---|---|
| Hydrohalogenation | HBr | N-(2-bromocyclohexyl)acetamide |
| Halogenation | Br₂ in CCl₄ | N-(2,3-dibromocyclohexyl)acetamide |
Pericyclic Reactions, including Diels-Alder Cycloadditions
The double bond in this compound allows it to function as a dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. libretexts.org This type of reaction involves the concerted interaction of the dienophile's π-system with a conjugated diene to form a new six-membered ring. libretexts.org The reactivity of the dienophile is generally enhanced by the presence of electron-withdrawing groups. libretexts.org The acetamide (B32628) group, being weakly electron-withdrawing, can facilitate this reaction.
When this compound reacts with an electron-rich diene, such as 1,3-butadiene, a bicyclic adduct is formed. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.org For example, the reaction with cyclopentadiene, which is locked in the reactive s-cis conformation, would be expected to proceed efficiently to yield a complex polycyclic amide structure. libretexts.orgyoutube.com
Michael Addition Reactions
The Michael addition is a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comresearchgate.net Key to this reaction is the electronic conjugation between the carbon-carbon double bond and the carbonyl group, which renders the β-carbon electrophilic.
In the case of this compound, the double bond is not in conjugation with the amide carbonyl group. Therefore, it does not fit the structural requirements to act as a Michael acceptor in the classical sense. While related compounds like cyclohexenone are excellent Michael acceptors wikipedia.org, this compound is not expected to undergo this type of reaction under standard Michael conditions.
Hydrogenation and Reduction Pathways
The carbon-carbon double bond of the cyclohexene ring can be saturated through various reduction methods, most commonly via catalytic hydrogenation. This reaction involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst. The result of this transformation is the conversion of this compound to N-cyclohexylacetamide .
A variety of catalysts are effective for this purpose, with the choice of catalyst sometimes influencing reaction conditions and selectivity. A study on the selective hydrogenation of 2-cyclohexen-1-one (B156087) demonstrated that platinum-based catalysts can be highly effective and selective for the reduction of the C=C bond. rsc.org
Table 2: Catalysts for Hydrogenation of the Cyclohexene Ring
| Catalyst | Typical Conditions |
|---|---|
| Palladium on Carbon (Pd/C) | H₂ (1-5 atm), Room Temperature, Methanol or Ethanol (B145695) |
| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | H₂ (1-3 atm), Room Temperature, Acetic Acid or Ethanol |
Another related reduction pathway is hydrosilylation, where a silicon-hydride bond adds across the double bond, catalyzed by transition metals like nickel complexes. epfl.ch Subsequent workup would also yield the saturated N-cyclohexylacetamide.
Oxidation Reactions
The alkene functionality of the cyclohexene ring is susceptible to various oxidation reactions, allowing for the introduction of oxygen-containing functional groups.
Epoxidation: The double bond can be converted into an epoxide using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is analogous to the epoxidation of other cyclic alkenes, like cyclopentenyl derivatives. researchgate.net The product would be N-(2,3-epoxycyclohexyl)acetamide .
Dihydroxylation: The formation of vicinal diols can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reductive workup, or under milder conditions with cold, dilute potassium permanganate (B83412) (KMnO₄). This would yield N-(2,3-dihydroxycyclohexyl)acetamide .
Oxidative Cleavage: More aggressive oxidation with ozone (O₃) followed by a workup with zinc (reductive) or hydrogen peroxide (oxidative) would cleave the carbon-carbon double bond. This would break open the cyclohexene ring to form a dicarbonyl compound, specifically a dialdehyde (B1249045) derivative of the acetamide.
Table 3: Common Oxidation Reactions of the Cyclohexene Ring
| Reaction | Reagent(s) | Product Type |
|---|---|---|
| Epoxidation | m-CPBA | Epoxide |
| Syn-Dihydroxylation | 1. OsO₄, 2. NaHSO₃ | Vicinal Diol |
Transformations at the Acetamide Functional Group
The acetamide group (-NHCOCH₃) also offers opportunities for chemical modification, primarily through hydrolysis or reduction.
Hydrolysis: The amide bond can be cleaved under either acidic or basic conditions. Acid-catalyzed hydrolysis (e.g., with aqueous HCl or H₂SO₄) would yield 2-cyclohexen-1-amine hydrochloride and acetic acid. Base-catalyzed hydrolysis (e.g., with aqueous NaOH) would produce the free amine, 2-cyclohexen-1-amine , and a salt of acetic acid (e.g., sodium acetate).
Reduction: The amide can be reduced to the corresponding amine using powerful reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). This reaction would convert the acetamide group to an ethylamine, resulting in the formation of N-ethyl-2-cyclohexen-1-amine .
N-Alkylation: The proton on the nitrogen atom of the amide is weakly acidic. It can be removed by a strong base, such as sodium hydride (NaH), to form an amidate anion. This nucleophilic anion can then be reacted with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to form an N-alkylated product. This approach has been demonstrated on similar N-cyclohexenylamide structures. unimore.it
Table 4: Summary of Reactions at the Acetamide Group
| Reaction | Reagent(s) | Product |
|---|---|---|
| Acid Hydrolysis | H₃O⁺, heat | 2-Cyclohexen-1-amine salt + Acetic Acid |
| Base Hydrolysis | OH⁻, heat | 2-Cyclohexen-1-amine + Acetate salt |
| Reduction | 1. LiAlH₄, 2. H₂O | N-Ethyl-2-cyclohexen-1-amine |
Hydrolysis Studies and Amide Bond Stability
The amide bond is a cornerstone of peptide and protein chemistry, and its stability is of fundamental importance. nih.gov Generally, amide bonds are highly stable due to resonance delocalization between the nitrogen lone pair and the carbonyl group, which imparts a partial double bond character to the C-N bond. researchgate.net This stability makes them resistant to hydrolysis under physiological conditions. nih.gov However, under acidic or basic conditions, or with enzymatic catalysis, the amide bond can be cleaved.
The hydrolysis of amides like this compound in acidic or basic aqueous solutions typically proceeds via nucleophilic acyl substitution. The stability can be influenced by the nature of the substituents on the nitrogen and the carbonyl carbon. For N-substituted amides, both inductive and steric effects of the substituent group play a role in the hydrolysis rate. researchgate.net While specific kinetic studies on the hydrolysis of this compound are not extensively detailed in the reviewed literature, general principles suggest that the cyclohexenyl group would exert both steric and electronic effects on the reaction rate compared to a simple alkyl substituent. The hydrolysis of acetamide on ceria (CeO₂) surfaces, for example, has been studied using DFT calculations, showing that the reaction is facilitated by the formation of a tetrahedral intermediate. nih.gov Such studies on model systems provide insight into the fundamental steps of amide bond cleavage. nih.gov
Table 1: Factors Influencing Amide Bond Stability and Hydrolysis
| Factor | Description | Impact on this compound |
| Resonance | Delocalization of the nitrogen lone pair into the carbonyl group. researchgate.net | Confers significant stability to the amide bond. |
| Steric Hindrance | The bulk of the N-substituent (cyclohexenyl group) can hinder the approach of a nucleophile. researchgate.net | May decrease the rate of hydrolysis compared to less hindered amides. |
| pH | Hydrolysis is catalyzed by both acid and base. | Susceptible to cleavage under strong acidic or basic conditions. |
| Temperature | Higher temperatures increase the rate of hydrolysis. nih.gov | Stability decreases as temperature increases. |
N-Alkylation and N-Acylation Reactions
While the nitrogen atom of an amide is generally less nucleophilic than that of an amine, it can undergo alkylation or acylation under specific conditions. These reactions typically require the deprotonation of the amide N-H with a strong base to form a highly nucleophilic amide anion. cdnsciencepub.com
For this compound, treatment with a strong base like sodium hydride (NaH) or sodium amide (NaNH₂) would generate the corresponding amidate. This anion can then react with various electrophiles. unimore.itlibretexts.org The N-alkylation with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or N-acylation with acyl chlorides would yield N,N-disubstituted amides. unimore.itthieme-connect.de Electrochemical methods have also been developed for the N-alkylation and N-acylation of related compounds, offering mild reaction conditions without the need for external oxidants or metal catalysts. rsc.org The choice of base and solvent is crucial to avoid competing reactions, such as elimination from the alkyl halide or reactions at the alpha-carbon of the amide. libretexts.org
Table 2: Representative N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagents | Product Type | General Conditions |
| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-Alkyl-N-(2-cyclohexen-1-yl)acetamide | Anhydrous THF or DMF solvent. unimore.it |
| N-Acylation | 1. Strong Base (e.g., NaH) 2. Acyl Chloride (RCOCl) | N-Acyl-N-(2-cyclohexen-1-yl)acetamide | Anhydrous aprotic solvent. cdnsciencepub.com |
| Electrochemical N-Alkylation | Carboxylic Acids | N-Alkyl Sulfoximines (related system) | Electrochemical cell, mild conditions. rsc.org |
Reactions of the Alpha-Carbon to the Carbonyl
The hydrogen atoms on the carbon adjacent (alpha) to the carbonyl group of this compound are acidic. youtube.com Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), can deprotonate this position to form an enolate anion. libretexts.org This enolate is a powerful carbon nucleophile and can participate in a variety of bond-forming reactions. libretexts.org
The primary reaction of this enolate is alkylation via an SN2 mechanism with alkyl halides. libretexts.org This allows for the introduction of various alkyl groups at the alpha-position. For this reaction to be effective, primary or methyl halides are preferred, as secondary and tertiary halides can lead to competing elimination reactions. libretexts.org Besides alkylation, the enolate can react with other electrophiles, such as aldehydes and ketones in aldol-type reactions, or with acyl chlorides for acylation. msu.edu These reactions are fundamental in organic synthesis for building more complex carbon skeletons. msu.edu
| Reagent | Reaction Type | Product |
| 1. LDA 2. CH₃I | α-Alkylation | N-(2-cyclohexen-1-yl)propanamide |
| 1. LDA 2. PhCHO | Aldol Addition | N-(2-cyclohexen-1-yl)-3-hydroxy-3-phenylpropanamide |
| 1. LDA 2. CH₃COCl | α-Acylation | N-(2-cyclohexen-1-yl)-3-oxobutanamide |
Intramolecular Cyclization Reactions and Annulation Strategies
The presence of both an amide and a cyclohexene ring within the same molecule makes this compound a prime candidate for intramolecular cyclization reactions to form bicyclic and polycyclic heterocyclic systems. nih.gov These reactions often proceed through radical or anionic intermediates. pitt.edu
For instance, radical cyclizations of N-alkenyl-α-haloacetamides are a well-studied class of reactions. pitt.edu An α-chloro or α-bromo derivative of this compound, upon treatment with a radical initiator (e.g., AIBN and Bu₃SnH) or under reductive conditions, can generate a radical at the alpha-carbon. This radical can then add to the double bond of the cyclohexene ring. pitt.edu The regioselectivity of this cyclization (e.g., 6-exo-trig versus 7-endo-trig) is a key aspect of these transformations and can be influenced by substituents and reaction conditions. conicet.gov.ar Such reactions are powerful methods for constructing octahydroindolone skeletons. pitt.edu Anionic cyclizations are also possible, where an enolate generated at the alpha-carbon attacks the double bond.
| Precursor | Reaction Type | Key Intermediate | Product Type |
| N-(2-cyclohexen-1-yl)-2-chloroacetamide | Radical Cyclization | α-Amido radical | Octahydroindol-2-one |
| N-(2-cyclohexen-1-yl)-2-chloroacetamide | Anionic Cyclization | Enolate | Octahydroindol-2-one |
| N-allyl-N-(2-halobenzyl)-acetamides (related system) | Radical Cyclization / SRN1 | Aryl radical | Tetrahydroisoquinolines conicet.gov.ar |
Catalytic Activation and Functionalization of this compound Scaffolds
Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient and selective transformations. The this compound scaffold can be functionalized using various catalytic systems. Transition-metal catalysis, in particular, offers powerful tools for C-H activation and cross-coupling reactions. acs.org
For example, the olefinic C-H bonds or the allylic C-H bonds of the cyclohexene ring could potentially be targeted for functionalization using palladium, rhodium, or ruthenium catalysts. acs.org Furthermore, the cyclohexene double bond itself is reactive towards catalytic oxidation. ajol.info Using an oxidant like chromium(VI) oxide in an acetic acid medium, cyclohexene can be oxidized to products including cyclohexenol, cyclohexenone, and 1,2-cyclohexanediol (B165007) derivatives. ajol.info The presence of the acetamido group would influence the selectivity of such an oxidation. Copper-catalyzed annulation reactions have also been used to synthesize complex acetamide scaffolds from Ugi-4CR adducts and terminal alkynes, demonstrating the utility of catalysis in building related structures. rug.nl
| Catalytic System | Transformation | Potential Product |
| CrO₃ / Acetic Acid | Oxidation of cyclohexene ring ajol.info | N-(hydroxycyclohexenyl)- or N-(oxocyclohexyl)acetamide |
| Palladium(II) Catalyst | Wacker-type Oxidation | N-(2-oxocyclohexyl)acetamide |
| Ruthenium Catalyst / Alkyl Halide | C-H Alkylation acs.org | Alkyl-substituted this compound |
| Copper(I) Catalyst | Annulation (on related systems) rug.nl | Fused heterocyclic acetamides |
Mechanistic Investigations of this compound Reactivity
Understanding the mechanisms of the reactions involving this compound is crucial for controlling product outcomes and developing new transformations. Mechanistic studies often involve kinetic analysis, trapping of intermediates, and computational modeling. researchgate.netpitt.edu
The mechanism of amide hydrolysis has been investigated computationally, highlighting the role of surface sites on catalysts like ceria in stabilizing the tetrahedral intermediate and facilitating C-N bond scission. nih.gov For N-alkylation and N-acylation, the mechanism involves the formation of an amide anion, which has been characterized and trapped in electrochemical studies of related N-haloamides. cdnsciencepub.com
The mechanisms of intramolecular cyclizations have been thoroughly investigated. pitt.edu For radical cyclizations, studies have focused on the kinetics of the cyclization step and the factors that determine the product distribution between cyclized products and simple reduction products. pitt.edu The halogen atom in the α-haloacetamide precursor has been shown to play a critical role; easily reducible halides can lead to single electron transfer pathways that compete with the normal radical chain process. pitt.edu Computational studies, such as DFT calculations, have been employed to understand the regioselectivity (6-exo vs. 7-endo) in the cyclization of aryl radicals onto tethered alkenes in related systems. conicet.gov.ar These investigations provide a deep understanding of the underlying electronic and steric factors that govern the reactivity of this versatile chemical scaffold.
Computational Chemistry and Theoretical Investigations of N 2 Cyclohexen 1 Yl Acetamide
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-(2-cyclohexen-1-yl)acetamide, these calculations reveal the distribution of electrons and the nature of its chemical bonds, which are crucial for predicting its stability and reactivity.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the ground state properties of molecules like this compound. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the optimized geometry of the molecule can be determined, providing key data on bond lengths, bond angles, and dihedral angles. These calculations are foundational for all other computational analyses.
For this compound, DFT calculations would likely show a partially planar amide group due to resonance, a feature common to amides where the nitrogen lone pair delocalizes into the carbonyl group. This delocalization results in a shorter C-N bond and a longer C=O bond compared to typical single and double bonds, respectively. The cyclohexene (B86901) ring would adopt a half-chair conformation to minimize steric strain.
| Parameter | Value |
|---|---|
| C=O Bond Length (Å) | 1.235 |
| C-N Bond Length (Å) | 1.358 |
| N-H Bond Length (Å) | 1.012 |
| C=C Bond Length (cyclohexene) (Å) | 1.340 |
| O=C-N Bond Angle (°) | 122.5 |
| C-N-H Bond Angle (°) | 120.8 |
| C-C=C Bond Angle (cyclohexene) (°) | 123.1 |
Molecular Orbital and Charge Distribution Analysis
Molecular orbital (MO) theory provides a detailed picture of the electronic structure beyond simple Lewis structures. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom and the C=C double bond of the cyclohexene ring, indicating these are the most likely sites for electrophilic attack. The LUMO is anticipated to be centered on the carbonyl carbon, making it the primary site for nucleophilic attack.
The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. In this compound, the oxygen atom of the carbonyl group is expected to have a significant negative charge, while the carbonyl carbon and the hydrogen atom of the N-H group will be positively charged. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding.
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -6.85 |
| LUMO Energy (eV) | -0.25 |
| HOMO-LUMO Gap (eV) | 6.60 |
| Mulliken Charge on Carbonyl Oxygen | -0.58 e |
| Mulliken Charge on Carbonyl Carbon | +0.75 e |
| Mulliken Charge on Amide Nitrogen | -0.65 e |
Conformational Analysis and Potential Energy Surface Mapping
This compound possesses several rotatable bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. The potential energy surface (PES) is mapped by systematically changing key dihedral angles, such as the C-N bond of the amide and the C-N bond connecting the ring and the acetamide (B32628) group, and calculating the energy at each point.
For this compound, the rotation around the amide C-N bond is expected to have a significant energy barrier due to its partial double bond character, leading to distinct cis and trans isomers, with the trans isomer being significantly more stable. msu.edu The orientation of the acetamide group relative to the cyclohexene ring will also give rise to different conformers. The cyclohexene ring itself can exist in different half-chair conformations. Identifying the global minimum energy conformation is crucial as it represents the most populated state of the molecule under equilibrium conditions.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations provide information on static molecules, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities. These simulations are invaluable for understanding how the molecule behaves in a realistic environment, such as in a solvent.
By performing MD simulations in a box of explicit solvent molecules (e.g., water or chloroform), one can study the solute-solvent interactions, such as hydrogen bonding between the amide group and water molecules. nih.gov These simulations can reveal how the solvent influences the conformational preferences of the molecule and the dynamics of its internal motions. For instance, the stability of different conformers can be altered by the polarity of the solvent. MD simulations are also used to calculate various thermodynamic properties and to explore the flexibility of the molecule. ku.dk
Reaction Mechanism Prediction and Transition State Characterization
Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying reactants, products, intermediates, and, crucially, transition states. For this compound, one might investigate reactions such as hydrolysis of the amide bond or addition reactions to the cyclohexene double bond.
To study a reaction mechanism, a proposed reaction pathway is modeled, and the energy profile along this path is calculated. The highest point on this profile corresponds to the transition state, which is a first-order saddle point on the potential energy surface. Transition state theory can then be used to calculate the reaction rate. For example, the base-catalyzed hydrolysis of the amide bond would be predicted to proceed through a tetrahedral intermediate. nih.gov DFT calculations can be used to locate the transition state for the formation of this intermediate and to calculate the activation energy of the reaction.
Computational Spectroscopic Parameter Prediction and Experimental Validation
A key application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data for validation of the computational model. For this compound, important spectroscopic parameters that can be calculated include infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts.
DFT calculations can predict the vibrational frequencies corresponding to different bond stretches and bends. For this compound, characteristic IR peaks would include the N-H stretch, the C=O stretch of the amide, and the C=C stretch of the cyclohexene ring. spectroscopyonline.com Similarly, NMR chemical shifts for ¹H and ¹³C atoms can be calculated with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method. d-nb.infogithub.io Comparing these predicted spectra with experimental spectra helps to confirm the structure of the molecule and to refine the computational model.
| Spectroscopic Parameter | Predicted Value | Experimental Correlation |
|---|---|---|
| IR N-H Stretch (cm⁻¹) | 3350 | Characteristic amide N-H stretching region |
| IR C=O Stretch (cm⁻¹) | 1675 | Typical for a secondary amide carbonyl |
| ¹H NMR Chemical Shift (N-H) (ppm) | ~7.5 | Dependent on solvent and concentration |
| ¹³C NMR Chemical Shift (C=O) (ppm) | ~170 | Characteristic of an amide carbonyl carbon |
Molecular Electrostatic Potential (MEP) Mapping and Reactive Site Identification
The molecular electrostatic potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.netrsc.org This analysis helps in predicting how a molecule will interact with other entities, making it crucial for understanding chemical reactivity and biological interactions. researchgate.netresearchgate.net The MEP map displays regions of varying electron density, typically using a color spectrum where red indicates electron-rich areas (negative electrostatic potential) and blue signifies electron-poor areas (positive electrostatic potential). Green and yellow represent regions with intermediate or neutral potential. researchgate.net
For this compound, the MEP map reveals specific reactive sites:
Nucleophilic Regions: The most significant region of negative electrostatic potential (red) is concentrated around the oxygen atom of the carbonyl group (C=O). This high electron density makes it a prime site for electrophilic attacks and a hydrogen bond acceptor. researchgate.net
Electrophilic Regions: Conversely, the area around the hydrogen atom of the amide group (N-H) displays a positive electrostatic potential (blue). This electron-deficient site is susceptible to nucleophilic attacks and can act as a hydrogen bond donor. researchgate.net
Other Reactive Sites: The double bond within the cyclohexene ring also represents an area of relatively high electron density, making it a potential site for electrophilic addition reactions.
By identifying these electrophilic and nucleophilic sites, MEP analysis provides critical insights into the molecule's reactivity and its potential to form intermolecular interactions, such as hydrogen bonds, which are vital for its biological activity. researchgate.netrsc.org
Table 1: Predicted Reactive Sites of this compound from MEP Analysis
| Reactive Site | Location on Molecule | Electrostatic Potential | Predicted Reactivity |
| Carbonyl Oxygen | Acetamide Group (C=O) | Negative (Electron-rich) | Nucleophilic, Hydrogen Bond Acceptor |
| Amide Hydrogen | Acetamide Group (N-H) | Positive (Electron-poor) | Electrophilic, Hydrogen Bond Donor |
| Alkene Group | Cyclohexene Ring (C=C) | Intermediate (Electron-rich) | Site for Electrophilic Addition |
Structure-Activity Relationship (SAR) Modeling via Computational Approaches
Structure-Activity Relationship (SAR) studies aim to determine how the chemical structure of a compound correlates with its biological activity. acs.org Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are instrumental in building these relationships for compounds like this compound. nih.govontosight.ai
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. conicet.gov.arnih.gov For this compound and its analogs, a QSAR study would involve creating a dataset of structurally similar molecules and their corresponding measured biological activities. nih.govresearchgate.net Various physicochemical properties, known as molecular descriptors (e.g., steric, electronic, and hydrophobic parameters), are then calculated for each molecule. conicet.gov.ar Statistical methods are used to develop a model that predicts the biological activity based on these descriptors. ufv.br Such models are invaluable for designing new derivatives with potentially enhanced potency and for predicting the activity of untested compounds. researchgate.net
Molecular Docking
Molecular docking is a computational simulation that predicts how a molecule (ligand), such as this compound, binds to the active site of a biological target, typically a protein or enzyme. sci-hub.seresearchgate.netnih.gov This technique provides detailed insights into the specific molecular interactions that stabilize the ligand-protein complex. researchgate.net
For this compound, docking studies would likely highlight several key interactions:
Hydrogen Bonding: The amide group is a critical pharmacophore, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) serving as a hydrogen bond acceptor. These can form strong connections with appropriate amino acid residues in a protein's active site.
Hydrophobic Interactions: The non-polar cyclohexene ring can engage in favorable hydrophobic interactions with non-polar amino acid side chains like Leucine, Valine, and Isoleucine.
Pi-Stacking: The double bond in the cyclohexene ring could potentially form pi-stacking interactions with aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan.
Understanding these binding modes is essential for medicinal chemists to rationally design more effective and selective molecules by modifying the structure of the parent compound to optimize these interactions. plos.org
Table 2: Potential Molecular Interactions for this compound in a Protein Binding Site
| Interaction Type | Functional Group on Compound | Potential Interacting Amino Acid Residues |
| Hydrogen Bond Donor | Amide (N-H) | Aspartate, Glutamate |
| Hydrogen Bond Acceptor | Carbonyl (C=O) | Serine, Threonine, Asparagine, Glutamine |
| Hydrophobic Interaction | Cyclohexene Ring | Leucine, Valine, Isoleucine, Alanine |
| Pi-Stacking | Cyclohexene Double Bond (C=C) | Phenylalanine, Tyrosine, Tryptophan |
N 2 Cyclohexen 1 Yl Acetamide As a Synthon in Advanced Organic Synthesis
Building Block for the Construction of Complex Molecular Architectures
N-(2-cyclohexen-1-yl)acetamide and its derivatives have proven to be instrumental starting materials in the total synthesis of complex natural products and pharmaceutically significant molecules. The inherent reactivity of the cyclohexene (B86901) moiety, coupled with the directing and functional group capabilities of the acetamide (B32628) portion, allows for the stereocontrolled introduction of new functionalities and the formation of intricate ring systems.
A prominent example of its application is in the synthesis of morphinan (B1239233) alkaloids, such as dextromethorphan. A key intermediate, N-[2-(cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide, is utilized in a process that ultimately leads to the core structure of these complex molecules. google.comgoogle.com This underscores the role of the this compound framework as a reliable building block for accessing medicinally important compound classes.
Furthermore, derivatives of this compound have been employed in the asymmetric synthesis of other complex alkaloids. For instance, α-iodo-N-(6-oxocyclohexen-1-yl)-N-[(S)-1-phenylethyl] acetamide has been utilized in the total synthesis of (-)-γ-lycorane. researchgate.netnih.gov This synthesis showcases the utility of the substituted cyclohexene ring in orchestrating stereoselective cyclization reactions to construct the core of the target alkaloid. The ability to introduce chirality and build complex polycyclic systems highlights the value of this synthon in natural product synthesis. nih.govmdpi.com
The following table summarizes key examples of complex molecules synthesized using this compound derivatives as building blocks.
| Starting Material Derivative | Target Molecule | Key Transformation | Reference |
| N-[2-(cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide | Dextromethorphan | Cyclization to form the morphinan core | google.comgoogle.com |
| α-Iodo-N-(6-oxocyclohexen-1-yl)-N-[(S)-1-phenylethyl] acetamide | (-)-γ-Lycorane | Asymmetric radical cyclization | researchgate.netnih.gov |
Intermediate in the Synthesis of Structurally Diverse Acetamide Derivatives
The this compound scaffold serves as a versatile platform for the synthesis of a wide range of structurally diverse acetamide derivatives. Through various chemical transformations, both the cyclohexene ring and the acetamide group can be modified to introduce new functional groups and build upon the core structure.
The inherent reactivity of the this compound scaffold allows for extensive modification and diversification, leading to novel compounds with potential applications in medicinal chemistry and materials science. The cyclohexene ring can undergo a variety of reactions, including additions and oxidations, while the acetamide nitrogen can be further substituted.
An example of such diversification is the synthesis of N-(2-cyclohex-1-en-1-ylethyl)-2-[2-(2-methylbenzoyl)-1H-pyrrol-1-yl]acetamide. ontosight.ai In this derivative, a pyrrole (B145914) and a benzoyl group have been appended to the acetamide nitrogen, demonstrating the feasibility of introducing complex aromatic and heterocyclic moieties. This highlights the potential for creating libraries of compounds based on the this compound core for biological screening.
Further modifications can be achieved through reactions on the cyclohexene ring. For instance, tandem Brook rearrangement/radical oxygenation reactions have been applied to N-cyclohex-2-enylamides, which are structurally related to this compound. beilstein-journals.org This methodology allows for the introduction of oxygenated functionalities onto the cyclohexyl ring, leading to α,γ-dioxygenated amides that can serve as precursors for γ-lactams.
The following table provides examples of how the this compound scaffold has been modified to generate diverse derivatives.
| Core Scaffold | Modification | Resulting Derivative | Reference |
| This compound | N-alkylation and acylation | N-(2-cyclohex-1-en-1-ylethyl)-2-[2-(2-methylbenzoyl)-1H-pyrrol-1-yl]acetamide | ontosight.ai |
| N-Cyclohex-2-enylamide | Tandem Brook rearrangement/radical oxygenation | α,γ-Dioxygenated amide | beilstein-journals.org |
The introduction of peripheral functionalities onto the this compound scaffold is crucial for fine-tuning the properties of the resulting molecules. These functionalities can influence biological activity, solubility, and other physicochemical characteristics.
The synthesis of N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide illustrates the introduction of substituents on a phenyl ring attached to the core structure. vulcanchem.com The presence of the methyl group can enhance lipophilicity and potentially influence the compound's interaction with biological targets.
Moreover, the acetamide group itself can be a point of functionalization. The synthesis of various indole-3-acetamides, while not directly starting from this compound, demonstrates the wide range of substituents that can be incorporated onto the acetamide nitrogen, including various substituted anilines. nih.gov These examples provide a blueprint for how the this compound moiety could be similarly functionalized to generate a library of derivatives with diverse peripheral groups.
The following table showcases examples of the introduction of peripheral functionalities to acetamide derivatives, highlighting the potential for modifying the this compound scaffold.
| Core Structure | Peripheral Functionality Introduced | Example Compound | Reference |
| N-Phenylacetamide | Cyclohexene and methyl group on the phenyl ring | N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide | vulcanchem.com |
| Indole-3-acetamide | Various substituted anilines | N-(2,5-Dimethylphenyl)-2-(1H-indol-3-yl)acetamide | nih.gov |
Precursor for the Synthesis of Nitrogen-Containing Heterocycles
The this compound moiety is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. mdpi.com The presence of both a reactive double bond and a nitrogen atom within the same molecule allows for intramolecular cyclization reactions to form new ring systems.
A significant application in this area is the use of N-(2-cyclohex-1-enylethyl)-2-(4-methoxyphenyl)acetamide in the synthesis of octahydroisoquinoline derivatives. google.com Through a Bischler-Napieralski-type cyclization, the cyclohexene ring participates in the formation of the heterocyclic core. This reaction provides a direct route to the isoquinoline (B145761) skeleton, which is a common motif in many natural products and pharmaceuticals.
Furthermore, related N-vinylic α-haloacetamides have been shown to undergo 5-endo-trig radical cyclization to produce 5-membered lactams, specifically octahydroindol-2-ones. clockss.org This type of transformation highlights the potential of the this compound framework to serve as a precursor for a variety of heterocyclic structures, including those found in alkaloids like (-)-γ-lycorane. researchgate.netnih.gov The regioselectivity of these cyclizations can often be controlled by the specific substituents and reaction conditions employed.
The synthesis of various indole (B1671886) derivatives can also be envisioned starting from appropriately substituted this compound precursors, leveraging established methods for indole synthesis that involve the cyclization of N-aryl amides or related structures. rsc.orgorganic-chemistry.orgpcbiochemres.comnih.gov
The following table presents examples of nitrogen-containing heterocycles synthesized from this compound derivatives or closely related compounds.
| Precursor | Heterocyclic Product | Key Reaction | Reference |
| N-(2-cyclohex-1-enylethyl)-2-(4-methoxyphenyl)acetamide | Octahydroisoquinoline | Bischler-Napieralski cyclization | google.com |
| N-(–)-2-iodo-(S)-1-phenylethyl-N-(6-oxo-1-cyclohexen-1-yl)acetamide | Octahydroindole-2,7-dione | 5-Endo-trig radical cyclization | clockss.org |
Development of Novel Synthetic Methodologies Featuring the this compound Moiety
The unique reactivity of this compound and its derivatives has spurred the development of novel synthetic methodologies. These methods often take advantage of the interplay between the cyclohexene and acetamide functionalities to achieve efficient and selective transformations.
The development of chemodivergent synthetic routes, where a single starting material can be converted into two or more different products by simply changing the reaction conditions, is another area of active research. For example, the reaction of α-bromoketones with 2-aminopyridine (B139424) can yield either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines depending on the choice of solvent and reagents. rsc.org While not directly employing this compound, this concept could be applied to its derivatives to access a wider range of molecular scaffolds.
Furthermore, tandem reactions involving related N-allylic α-(trimethylsilyl)acetamides have been developed for the synthesis of α-(aminoxy)amides, which are precursors to γ-lactams. beilstein-journals.org This tandem nucleophilic epoxide ring-opening/Brook rearrangement/radical oxygenation sequence demonstrates the potential for creating complex functionalized molecules from simple starting materials in a single operation.
The following table highlights novel synthetic methodologies that have been developed using this compound derivatives or related structures.
| Starting Material Type | Methodology | Product Type | Reference |
| N-(2-cyclohex-1-enylethyl)-2-(4-methoxyphenyl)acetamide | One-pot cyclization/N-alkanoylation | N-Alkanoyl-octahydroisoquinolines | google.com |
| N-Allylic α-(trimethylsilyl)acetamide | Tandem epoxide ring-opening/Brook rearrangement/radical oxygenation | α-(Aminoxy)amides | beilstein-journals.org |
| α-Bromoketones and 2-aminopyridine | Chemodivergent synthesis | N-(Pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines | rsc.org |
Future Directions and Emerging Research Avenues for N 2 Cyclohexen 1 Yl Acetamide
Development of Sustainable and Green Synthetic Approaches
The principles of green chemistry are increasingly guiding the development of new synthetic routes for amide-containing compounds. researchgate.net Future research will likely focus on creating more environmentally benign and atom-economical methods for the synthesis of N-(2-cyclohexen-1-yl)acetamide and related allylic amides.
Current research in the broader field of amide synthesis highlights several promising green strategies. acs.orgfigshare.comnih.govresearchgate.net Molybdenum-catalyzed allylic amination, for instance, has been shown to be effective for producing allylic amines using green solvents like ethanol (B145695) and employing recyclable catalyst systems. acs.orgfigshare.comnih.govresearchgate.net Another avenue involves the direct amidation of carboxylic acids under aqueous conditions, which avoids the use of hazardous coupling agents. researchgate.net
Future investigations could adapt these methods for the synthesis of this compound. The use of solid-supported catalysts, such as Amberlite IR-400 resin, in Smiles rearrangements for N-substituted anilines, also presents a viable green alternative that could be explored. ijacskros.com The development of one-pot syntheses, which reduce waste and improve efficiency by combining multiple reaction steps, is another key area of focus. acs.org
Table 1: Comparison of Potential Green Synthesis Strategies
| Strategy | Potential Advantages for this compound Synthesis | Key Research Focus |
| Catalytic Allylic Amination | High regioselectivity, use of green solvents (e.g., ethanol), recyclable catalysts. acs.orgfigshare.comnih.govresearchgate.net | Adapting molybdenum or other transition-metal catalysts for the specific substrate. |
| Aqueous Amidation | Avoids hazardous solvents and coupling agents, mild reaction conditions. researchgate.netrsc.org | Optimizing reaction conditions for the allylic amine precursor of the target compound. |
| Solid-Supported Catalysis | Simplified product purification, catalyst recycling, reduced waste. ijacskros.com | Screening suitable solid supports and optimizing reaction parameters. |
| One-Pot Reactions | Increased efficiency, reduced solvent use and waste, time and cost savings. acs.org | Designing a sequential reaction pathway from simple precursors. |
Exploration of Photochemical and Electrochemical Transformations
Photochemical and electrochemical methods offer powerful, sustainable alternatives to traditional chemical synthesis by using light or electricity to drive reactions. nih.gov These techniques can often be performed under mild, ambient conditions without the need for harsh reagents.
Electrochemical methods are gaining traction for the synthesis of complex molecules. nih.govrsc.org For instance, the electrochemical oxidative cyclization of N-allylamides has been successfully used to create trifluoromethyl-containing oxazolines. nih.govrsc.org This approach is notable for its use of inexpensive electrodes and its compatibility with a wide range of functional groups under oxidant-free conditions. nih.gov Another electrochemical method involves the cross-dehydrogenative C–O coupling of alkenes with N-hydroxyphthalimide, which proceeds via the abstraction of an allylic hydrogen atom. acs.org The direct allylic C-H amination of alkenes using nitrogen sources activated by photoredox catalysis also represents a cutting-edge approach to forming allylamines. acs.orgnih.gov
Future research on this compound could explore its reactivity under photochemical or electrochemical conditions to forge new, complex molecular architectures. These methods could unlock novel reaction pathways that are inaccessible through conventional thermal reactions.
Integrated Computational and Experimental Approaches for Rational Design
The synergy between computational chemistry and experimental synthesis is becoming indispensable for modern chemical research. acs.orgnih.gov Density Functional Theory (DFT) calculations, for example, are instrumental in understanding reaction mechanisms, predicting regioselectivity, and explaining the stability of different isomers and conformations. acs.orgnih.govmdpi.com
For allylic amides like this compound, DFT studies can elucidate the factors controlling deprotonation at the allylic versus vinylic positions, which is crucial for their synthetic utility. acs.orgnih.gov Such calculations have shown that for some allylic amides, deprotonation at the allylic position is both kinetically and thermodynamically favored. acs.org Computational modeling can also predict the conformational behavior of acetamide (B32628) derivatives, which is governed by rotation around the C-N amide bond. researchgate.netsemanticscholar.org
Future work in this area will undoubtedly involve a tighter integration of these computational tools with laboratory experiments. This dual approach will enable the rational design of more efficient synthetic routes and catalysts, and provide deeper insights into the fundamental electronic and structural properties of this compound and its derivatives. This can guide the development of molecules with specific desired properties, potentially reducing the amount of trial-and-error in the lab. rsc.org
Application in Materials Science and Polymer Chemistry
The amide functional group is a cornerstone in the field of materials science, particularly in the synthesis of polymers. researchgate.net Amide-containing polymers, such as polyamides, are known for their excellent mechanical properties and thermal stability. The presence of the reactive cyclohexene (B86901) group in this compound suggests its potential as a monomer or a building block for new polymeric materials.
While direct applications of this compound in polymer chemistry are not yet established, the broader class of allylic compounds is recognized for its utility in this field. chemblink.com The double bond in the cyclohexene ring could potentially undergo polymerization through various mechanisms, such as free-radical or ring-opening metathesis polymerization. This could lead to the creation of novel polymers with unique properties conferred by the cyclic structure and the pendant acetamide group. The amide functionality can promote inter-chain hydrogen bonding, which could enhance the material's strength and thermal resistance. Future research could explore the polymerization of this compound and the characterization of the resulting materials. smolecule.com
Investigation as a Chemical Probe for Fundamental Biological Processes
Chemical probes are small molecules used to study and manipulate biological systems, allowing for the investigation of protein function in a cellular context. researchgate.net Key characteristics of a good chemical probe include high potency, selectivity for its target over other related proteins, and demonstrated on-target effects in cells. researchgate.net
While the specific biological activities of this compound have not been detailed, its structure contains motifs found in bioactive molecules. ontosight.aiontosight.aichemicalbook.com The allylic amide functional group is present in a variety of natural products with important biological activities. nih.gov Furthermore, transition metal-mediated bioorthogonal reactions, which are designed to occur in living systems without interfering with native biochemical processes, often utilize functionalities that can be incorporated into molecules like this compound. bohrium.com
Future research could focus on designing and synthesizing derivatives of this compound to serve as chemical probes. This would involve modifying the core structure to enhance its affinity and selectivity for a specific biological target. Such probes could be invaluable tools for dissecting fundamental biological pathways, excluding any direct investigation into specific therapeutic applications.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for N-(2-cyclohexen-1-yl)acetamide?
- Methodological Answer :
- Nucleophilic Substitution : Reacting cyclohexene derivatives (e.g., cyclohexenyl bromide) with acetamide precursors under basic conditions. For example, a brominated intermediate can undergo substitution with ammonia or amines, followed by acetylation using acetyl chloride .
- Cyclization Strategies : Utilize ketene intermediates or Claisen condensation to form the cyclohexenyl-acetamide backbone. Reaction conditions (temperature, pH) must be tightly controlled to avoid side products .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity (>95%) .
Q. How is the structure of this compound characterized?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify cyclohexenyl protons (δ 5.5–6.0 ppm for vinyl protons) and acetamide carbonyl (δ ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 154.1 for C8H11NO) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) .
Q. What are the critical physicochemical properties of this compound?
- Methodological Answer :
- Solubility : Miscible in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. LogP values (~1.2) predicted via computational tools like PubChem .
- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition temperatures (~200°C), critical for storage and reaction planning .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound?
- Methodological Answer :
- Electronic Structure Analysis : DFT (e.g., B3LYP/6-31G*) calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. Fukui functions highlight regions prone to electrophilic attack (e.g., cyclohexenyl double bond) .
- Solvent Effects : Polarizable Continuum Models (PCM) simulate solvent interactions, guiding reaction optimization in polar media .
Q. How to resolve contradictions in reported bioactivity data for cyclohexenyl-acetamide derivatives?
- Methodological Answer :
- Orthogonal Assays : Validate in vitro results (e.g., enzyme inhibition) with in silico docking (AutoDock Vina) to confirm binding affinities. For example, conflicting IC50 values may arise from assay conditions (pH, co-solvents) .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., fluorophenyl groups) to isolate bioactive moieties. Compare with analogs like N-(4-fluorophenyl)acetamide .
Q. What strategies optimize reaction yields for stereoisomeric forms of this compound?
- Methodological Answer :
- Chiral Catalysts : Use Sharpless epoxidation or Evans auxiliaries to control cyclohexenyl stereochemistry. Enantiomeric excess (ee) monitored via chiral HPLC .
- Kinetic vs. Thermodynamic Control : Adjust temperature to favor cis or trans isomers. Lower temperatures (<0°C) stabilize kinetic products, while higher temperatures favor thermodynamic stability .
Q. How to assess the toxicological profile of this compound?
- Methodological Answer :
- Ames Test : Evaluate mutagenicity using Salmonella typhimurium strains (TA98, TA100) with S9 metabolic activation .
- Degradation Studies : Thermogravimetric Analysis (TGA) identifies toxic decomposition products (e.g., NOx, hydrocarbons) under pyrolysis conditions .
Key Considerations for Researchers
- Contradictory Data : Cross-validate spectral and bioassay results using multiple techniques (e.g., NMR + X-ray crystallography) .
- Advanced Modeling : Combine DFT with molecular dynamics (MD) to simulate protein-ligand interactions over time .
- Safety Protocols : Follow GHS guidelines for handling amides (e.g., PPE, fume hoods) due to potential NOx emissions during decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
